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Hydrogenated castor oil

Cat. No.: B148129
CAS No.: 8001-78-3
M. Wt: 939.5 g/mol
InChI Key: WCOXQTXVACYMLM-UHFFFAOYSA-N
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Description

Significance of Bio-based Chemical Compounds in Modern Research

The increasing global focus on sustainability and the depletion of fossil fuels has propelled significant research into bio-based chemical compounds. nih.govsustainability-directory.com These compounds, derived from renewable biological resources like plants, animals, and microorganisms, offer a promising alternative to conventional petrochemical-based products. ils.res.inils.res.in The drive towards a "green" chemistry approach is underpinned by the desire to reduce greenhouse gas emissions, minimize waste, and develop more environmentally friendly and economically viable industrial processes. ils.res.inmdpi.com Bio-based chemicals are integral to creating a more circular economy by providing substitutes for fossil fuels and enabling the development of biodegradable and recyclable products. sustainability-directory.com

Overview of Hydrogenated Castor Oil as a Chemically Modified Oleochemical

This compound (HCO), also known as castor wax, is a prominent example of a chemically modified oleochemical derived from a renewable resource. specialchem.comatamanchemicals.com It is produced from castor oil, which is extracted from the seeds of the Ricinus communis plant. ontosight.aiinterfat.com The unique chemical structure of castor oil, primarily composed of the hydroxyl-containing fatty acid, ricinoleic acid, allows for various chemical modifications. nih.govatamanchemicals.com Hydrogenation is a key process where castor oil is treated with hydrogen gas, typically in the presence of a nickel or palladium catalyst, to saturate the double bonds in its fatty acid chains. specialchem.comalliancechemical.com This process transforms the liquid oil into a hard, brittle, waxy solid with a higher melting point and increased stability. atamanchemicals.comontosight.ai

Scope and Research Imperatives in this compound Science

The unique properties of HCO have made it a subject of extensive research and a valuable component in numerous industrial applications. imarcgroup.com Research imperatives focus on optimizing the hydrogenation process to achieve desired physical and chemical characteristics, such as specific melting points and viscosity grades. ambujasolvex.comgoogle.com Furthermore, ongoing studies explore the development of novel derivatives of HCO to expand its application range. nih.gov A significant area of research is dedicated to understanding the material's performance as a rheological modifier, structuring agent, and in controlled-release drug delivery systems. rsc.orgscience.gov The scientific community continues to investigate its utility in creating more sustainable and high-performance materials, including biodegradable plastics and advanced lubricants. alliancechemical.comimarcgroup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H110O9 B148129 Hydrogenated castor oil CAS No. 8001-78-3

Properties

IUPAC Name

2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate
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InChI

InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3
Source PubChem
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InChI Key

WCOXQTXVACYMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C57H110O9
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DSSTOX Substance ID

DTXSID3051701
Record name 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate)
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Molecular Weight

939.5 g/mol
Source PubChem
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Physical Description

White powder; [BASF MSDS]
Record name Castor oil, hydrogenated
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CAS No.

139-44-6, 8001-78-3
Record name Trihydroxystearin
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Record name Glyceryl tris(12-hydroxystearate)
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Record name Castor oil, hydrogenated [NF]
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Record name Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate)
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Record name Castor oil, hydrogenated
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Record name 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate)
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Record name TRIHYDROXYSTEARIN
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Synthesis and Catalytic Processes for Hydrogenated Castor Oil Production

Fundamental Principles of Catalytic Hydrogenation of Castor Oil

The industrial production of hydrogenated castor oil relies on the principles of catalytic hydrogenation, a process that involves the addition of hydrogen across the carbon-carbon double bonds within the ricinoleic acid chains of the castor oil triglycerides. atamanchemicals.comsemanticscholar.org This reaction is facilitated by a catalyst and is influenced by several key parameters that determine the efficiency and outcome of the process.

The saturation of carbon-carbon double bonds in ricinoleic acid during hydrogenation is a heterogeneously catalyzed reaction that occurs on the surface of a metal catalyst. The generally accepted model for this process is the Horiuti-Polanyi mechanism. This mechanism involves the following key steps:

Adsorption: Both the reactant, castor oil, and gaseous hydrogen are adsorbed onto the active sites of the catalyst surface. The π-electrons of the carbon-carbon double bond in the ricinoleic acid moiety interact with the vacant d-orbitals of the metal catalyst.

Hydrogen Dissociation: The diatomic hydrogen molecule (H₂) undergoes dissociative chemisorption on the catalyst surface, breaking the H-H bond to form two adsorbed hydrogen atoms.

Stepwise Hydrogen Addition: One of the adsorbed hydrogen atoms is transferred to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate species which remains bonded to the catalyst surface.

Final Hydrogen Addition: A second hydrogen atom is then added to the other carbon atom of the original double bond. researchgate.net

Desorption: Once the double bond is fully saturated, the resulting molecule, now containing 12-hydroxystearic acid, detaches from the catalyst surface, freeing the active site for the next reaction cycle. researchgate.net

This surface-catalyzed reaction converts the liquid oil into a semi-solid, waxy material by transforming the unsaturated ricinoleic acid into saturated 12-hydroxystearic acid. nih.gov

The choice of catalyst is critical in the hydrogenation of castor oil, as it dictates the reaction's speed, efficiency, and selectivity. Transition metals are widely used due to their catalytic activity. mdpi.com

Nickel (Ni): Nickel, particularly Raney Ni and supported nickel catalysts, is the most commonly used catalyst in the industrial hydrogenation of vegetable oils due to its high activity, availability, and low cost. researchgate.netresearchgate.net It is effective for achieving complete hydrogenation.

Palladium (Pd): Palladium is a highly active and selective catalyst, often preferred for specific hydrogenation processes, including Catalytic Transfer Hydrogenation (CTH). rsc.orginsightsociety.org It demonstrates higher efficiency than many other metals, though it can also promote the formation of trans-fatty acids. insightsociety.org

Platinum (Pt): Platinum is another active catalyst used in hydrogenation. It is less likely to produce trans-fatty acid isomers compared to palladium. insightsociety.org

Other Metals: Rhodium (Rh), Ruthenium (Ru), and Copper (Cu) have also been investigated for hydrogenation, each with distinct characteristics regarding activity and selectivity. insightsociety.org

The general order of activity for noble metals in fat and oil hydrogenation is typically: Pd > Rh > Pt >> Ir > Ru >> Os. rsc.org The selectivity for producing the desired monounsaturated product follows a similar trend: Pd > Rh > Pt > Ru >> Ir. rsc.org

Table 1: Comparison of Common Transition Metal Catalysts in Oil Hydrogenation

CatalystPrimary CharacteristicsCommon Applications
Nickel (Ni) Cost-effective, high activity, widely available. researchgate.netresearchgate.netLarge-scale industrial hydrogenation of castor oil. atamanchemicals.com
Palladium (Pd) High activity and selectivity, efficient for CTH. rsc.orginsightsociety.orgCTH, selective hydrogenation. researchgate.netacs.org
Platinum (Pt) High activity, lower tendency for trans-isomer formation. insightsociety.orgHydrogenation where trans-fatty acid minimization is key. insightsociety.org
Rhodium (Rh) High activity and selectivity. rsc.orgSpecialized hydrogenation applications.
Ruthenium (Ru) Moderate activity and selectivity. rsc.orginsightsociety.orgSpecific catalytic processes.

The success of castor oil hydrogenation, measured by conversion (the percentage of reactant turned into product) and selectivity (the ratio of desired product to all products), is heavily dependent on the reaction conditions.

Temperature: Temperature significantly affects the reaction rate. Conventional hydrogenation processes often operate at temperatures between 180°C and 220°C. researchgate.net However, the optimal temperature can vary. For instance, in a one-step process to produce bio-aviation kerosene (B1165875) from castor oil, an optimal temperature of 405°C was identified. bohrium.com Conversely, another study on continuous hydrogenation of castor oil methyl esters found that increasing the temperature from 30°C to 60°C actually decreased the conversion rate. semanticscholar.org In Catalytic Transfer Hydrogenation (CTH), temperatures typically range from 115°C to 180°C. nih.gov

Pressure: Hydrogen pressure is a key factor in conventional hydrogenation. Higher pressure increases the concentration of hydrogen available at the catalyst surface, generally leading to a faster reaction rate. atamanchemicals.com Typical pressures can be high, but the optimal level depends on the specific process. One study optimized pressure at 3.9 MPa for a specific conversion. bohrium.com However, for the continuous hydrogenation of methyl esters, a lower pressure of 5 bar was found to be optimal, with increases to 15 bar not improving the conversion rate. semanticscholar.org

Catalyst Concentration: The amount of catalyst used, typically between 0.05% and 0.2% by weight, influences the number of available active sites for the reaction. researchgate.net Increasing the catalyst concentration generally increases the reaction rate, but a point of diminishing returns can be reached.

Agitation/Mixing: Vigorous mixing is essential in this three-phase system (liquid oil, solid catalyst, gaseous hydrogen) to ensure efficient contact between the reactants and the catalyst surface, overcoming mass transfer limitations.

Table 2: Impact of Reaction Parameters on Hydrogenation of Castor Oil Derivatives

ParameterStudied RangeOptimal ConditionSystem/ProductSource
Temperature 30 - 60 °C30 °CContinuous hydrogenation of ECME semanticscholar.org
Pressure 5 - 15 bar5 barContinuous hydrogenation of ECME semanticscholar.org
Temperature 380 - 420 °C405 °CBio-aviation kerosene production bohrium.com
Pressure 2.5 - 4.5 MPa3.9 MPaBio-aviation kerosene production bohrium.com
*Enriched Castor Oil Methyl Esters

Advanced Hydrogenation Methodologies

Research continues to seek more efficient, safer, and environmentally friendly methods for hydrogenating castor oil. These advanced methodologies often focus on avoiding the use of high-pressure hydrogen gas and employing principles of green chemistry.

Catalytic Transfer Hydrogenation (CTH) is an alternative to conventional hydrogenation that circumvents the need for high-pressure gaseous hydrogen, which can be hazardous. nih.govresearchgate.net In CTH, hydrogen is transferred from a donor molecule to the castor oil in the presence of a catalyst. researchgate.net This process can often be performed at or near ambient pressure. researchgate.net

Common hydrogen donors that have been successfully used include:

Limonene (B3431351): A study using 1% Palladium on Carbon (Pd/C) as a catalyst and limonene as the hydrogen donor achieved 100% conversion of the ricinoleate (B1264116) at 178°C. researchgate.netacs.org

Isopropanol (B130326) and Cyclohexene (B86901): Raney Ni has been used as a catalyst with isopropanol or cyclohexene as hydrogen donors, resulting in high conversion rates (>99%). researchgate.netresearchgate.net

Glycerol (B35011): Glycerol has been demonstrated as an effective hydrogen donor, which is particularly advantageous from a green chemistry perspective. researchgate.netresearchgate.net

Table 3: Research Findings on CTH of Castor Oil with Limonene Donor

Temperature (°C)CatalystHydrogenation (%)
1781% Pd/C67
1701% Pd/C72
1601% Pd/C55
1501% Pd/C49
*Data adapted from Martinelli et al. (2008). The study noted that hydrogenation was accompanied by some dehydrogenation. researchgate.net

Green chemistry principles are increasingly being applied to the design of hydrogenation processes to make them more sustainable. ambujasolvex.com The goal is to reduce energy consumption, minimize waste, and use renewable resources.

Energy Efficiency: CTH is considered a greener approach as it often requires less energy by operating at lower pressures than traditional hydrogenation. nih.gov

Renewable Hydrogen Donors: The use of glycerol as a hydrogen donor is a prime example of a green chemistry approach. semanticscholar.org Glycerol is a major byproduct of biodiesel production, making its use in CTH an effective way to valorize a waste stream. researchgate.net Studies have proven that glycerol can be used as a hydrogen donor with a Pd/C catalyst to successfully produce this compound. semanticscholar.orgresearchgate.net

Process Optimization and Metrics: Green metrics are used to evaluate the environmental performance of chemical processes. For the CTH of castor oil, metrics such as atom economy, E-factor (environmental factor), and reaction mass efficiency are calculated to compare different methods and optimize for sustainability. colab.wsacs.org

Table 4: Green Metrics for Catalytic Transfer Hydrogenation of Castor Oil

Green MetricDefinitionSignificance
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Measures how efficiently reactant atoms are incorporated into the final product.
E-Factor Total mass of waste / Mass of productA lower E-Factor indicates less waste generation and a more environmentally friendly process.
Reaction Mass Efficiency (Mass of desired product / Total mass of reactants) x 100%Provides a more realistic measure of efficiency by considering actual product yield.
*Metrics are used to perform comparative analysis of hydrogenation processes. colab.wsacs.org

Pre-treatment and Post-synthesis Processing of this compound

The quality and performance of this compound are significantly influenced by the purity of the raw material and the effectiveness of the post-synthesis processing steps.

Raw Material Refinement and Impurity Removal for Optimal Hydrogenation

Before hydrogenation, crude castor oil undergoes a comprehensive refining process to eliminate impurities that could interfere with the catalytic process and affect the final product's quality. atamanchemicals.comnih.gov These impurities include free fatty acids, phospholipids, colloidal matter, coloring agents, and other residues. atamanchemicals.comnih.govkumarmetal.com

The refining process typically involves the following stages:

Degumming: This step removes phosphatides (gums) from the oil. Water degumming is a common method where hot water is added to the oil, causing the gums to hydrate (B1144303) and become insoluble, allowing for their separation by settling or centrifugation. nih.govkumarmetal.com Acid degumming, using acids like phosphoric or citric acid, can also be employed to precipitate the gums. nih.gov

Neutralization: Free fatty acids are removed by treating the oil with an alkali solution, such as sodium hydroxide (B78521). nih.govcore.ac.uk This reaction forms soaps that can be separated from the oil. nih.gov

Bleaching: This process removes color pigments and other remaining impurities using adsorbent materials. kumarmetal.comalliancechemical.com

Deodorization: Unpleasant odors and tastes are removed by steam treatment at high temperatures and low pressures. core.ac.ukalliancechemical.com

Removing these impurities is crucial as they can poison the catalyst, leading to incomplete hydrogenation and a lower quality final product. atamanchemicals.com

Separation and Purification Techniques in Production

Following the hydrogenation reaction, several post-synthesis processing steps are necessary to obtain pure this compound. atamanchemicals.com

Catalyst Removal: The first step is the separation of the catalyst from the hydrogenated oil. This is typically achieved through filtration. atamanchemicals.comgoogle.com

Cooling: The hot, liquid HCO is then cooled to solidify it. atamanchemicals.comgoogle.com

Purification: Further purification may be carried out to remove any remaining by-products or impurities. atamanchemicals.comatamanchemicals.com Distillation can be used to ensure a high-quality final product. atamanchemicals.com A Chinese patent details a comprehensive production process that includes vacuum drying and filtration for impurity removal after the hydrogenation reaction. google.com

Flaking or Powdering: The solid this compound is often processed into flakes or a powder for ease of handling and incorporation into various formulations. atamanchemicals.comatamanchemicals.com

In some applications, the this compound undergoes further chemical modification. For instance, it can be saponified using a high-concentration alkali and then subjected to acid hydrolysis to produce 12-hydroxystearic acid. google.com

Process StepDescription
Catalyst Removal Filtration to separate the nickel or palladium catalyst from the hydrogenated oil. atamanchemicals.comgoogle.com
Cooling Controlled cooling to solidify the liquid HCO. atamanchemicals.comgoogle.com
Purification May include distillation or vacuum drying to remove residual impurities. atamanchemicals.comgoogle.com
Formulation Processed into flakes or powder for industrial use. atamanchemicals.comatamanchemicals.com

Chemical Modification and Derivatization of Hydrogenated Castor Oil

Synthesis of Key Hydrogenated Castor Oil Derivatives

The inherent chemical functionalities of this compound allow for its transformation into various derivatives with tailored properties for specific applications. These derivatization processes include hydrolysis to produce fatty acids, ethoxylation to create surfactants, amidation to form waxes, and reactions with polyols to yield functional adducts.

Formation of 12-Hydroxystearic Acid (12-HSA)

12-Hydroxystearic acid (12-HSA) is a saturated fatty acid that is a primary derivative of this compound. modioilmill.com The production process typically involves the hydrolysis of this compound, which itself is produced by the hydrogenation of castor oil. atamankimya.comgoogle.com This process saturates the double bonds of the ricinoleic acid component of castor oil. nih.govmodioilmill.com

The synthesis of 12-HSA from this compound generally follows these steps:

Saponification: this compound is treated with an alkali, such as sodium hydroxide (B78521), to hydrolyze the triglyceride ester linkages. google.com This step results in the formation of glycerol (B35011) and the sodium salt of 12-hydroxystearic acid.

Acidification: The resulting soap solution is then acidified, typically with a mineral acid, to protonate the carboxylate groups and liberate the free 12-hydroxystearic acid. google.com

Purification: The crude 12-HSA is then washed, dehydrated, and may undergo a decolorizing step, for instance using hydrogen peroxide, to improve its color. google.com

The presence of the hydroxyl group on the twelfth carbon atom imparts unique physical and chemical properties to 12-HSA, making it a valuable chemical intermediate. acs.org It is a hard, amorphous, waxy solid. acs.orgatamanchemicals.com

Table 1: Typical Properties of 12-Hydroxystearic Acid

PropertyValue
AppearancePale Ivory, Brittle, Hard Wax-like Substance
Acid Value (mg KOH/g)175 - 185
Saponification Value (mg KOH/g)180 - 190
Iodine Value (g I₂/100g)Max 5
Melting Point (°C)Approx. 73

Note: Values can vary depending on the grade and manufacturer.

Ethoxylation of this compound for Amphiphilic Compounds

Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate, in this case, this compound. atamanchemicals.com This reaction transforms the hydrophobic HCO into non-ionic surfactants with varying degrees of water solubility, depending on the extent of ethoxylation. atamanchemicals.comspecialchem.com These derivatives are often referred to as PEG-n this compound, where 'n' represents the average number of ethylene oxide units added per molecule of HCO. atamanchemicals.com

The synthesis involves reacting this compound with ethylene oxide under controlled temperature and pressure, typically in the presence of a catalyst. The resulting ethoxylated this compound (EHCO) molecules consist of a hydrophobic part (the this compound backbone) and a hydrophilic part (the polyethylene (B3416737) glycol chain). atamanchemicals.com This amphiphilic nature makes them effective emulsifiers, solubilizers, and surfactants. atamanchemicals.comguidechem.com EHCOs are valued for their stability, low color, and minimal odor compared to their non-hydrogenated counterparts. chemicalbook.com

Table 2: Examples of Ethoxylated Hydrogenated Castor Oils and Their Functions

INCI NameAverage Moles of Ethylene OxidePrimary Functions
PEG-40 this compound40Emulsifier, Solubilizer, Surfactant atamanchemicals.comatamanchemicals.com
PEG-60 this compound60Emulsifier, Surfactant, Solubilizer specialchem.com

Amidation Reactions and Fatty Amide Wax Synthesis

This compound can undergo amidation reactions to produce fatty amide waxes. nih.gov This chemical modification involves reacting the ester groups of HCO with amines, such as ethanolamine (B43304) or ethylenediamine (B42938). nih.govresearchgate.net These reactions lead to the formation of amide linkages, resulting in products with significantly different physical properties compared to the original HCO.

For instance, reacting HCO with ethanolamine at elevated temperatures (e.g., 150°C) yields a fatty amide wax with increased hardness and a higher melting point (around 98°C). nih.gov Similarly, the reaction with ethylenediamine can produce a diamide (B1670390) wax with a melting point of approximately 130°C and hardness exceeding that of beeswax and paraffin (B1166041) wax. researchgate.net These synthesized waxes have shown potential as substitutes for carnauba wax and beeswax in coating applications. nih.govresearchgate.net The incorporation of amide groups is confirmed through techniques like Fourier Transform Infrared (FTIR) spectroscopy. nih.govresearchgate.net

A study detailed the synthesis of a fatty amide wax by reacting this compound with ethanolamine at a molar ratio of 1:4 at 150°C for 5 hours. nih.gov The resulting product exhibited a hardness seven times greater than beeswax. nih.gov

Reaction with Polyols (e.g., Sorbitol) to Yield Functional Adducts

This compound can be reacted with polyols, such as sorbitol, to create functional adducts. ontosight.ai Sorbitol is a sugar alcohol that can react with the ester groups of the this compound triglyceride. ontosight.aiontosight.ai This reaction, often a transesterification, results in molecules that combine the properties of both reactants.

The resulting products, described as "castor oil, hydrogenated, reaction products with sorbitol," are amphiphilic compounds. ontosight.aiontosight.ai They possess the hydrophilic nature of sorbitol and the hydrophobic characteristics of the hydrogenated fatty acid chains. This makes them effective emulsifiers and solubilizers, finding use in various industries. ontosight.aiontosight.ai The reaction essentially modifies the triglyceride structure to incorporate the polyol, leading to derivatives with altered solubility and surface-active properties.

Polymer Chemistry and Material Synthesis Utilizing this compound

The unique chemical structure of this compound and its derivatives, particularly the presence of hydroxyl groups, makes them valuable building blocks in polymer chemistry. They can be incorporated into various polymer systems to impart specific properties.

Incorporation into Polyurethane Systems

This compound and its derivatives, especially 12-hydroxystearic acid, are utilized in the synthesis of polyurethanes (PUs). researchgate.net In this context, they function as polyols, which are compounds containing multiple hydroxyl groups that react with isocyanates to form the polyurethane linkage.

The hydroxyl groups present in HCO and 12-HSA can react with di- or polyisocyanates, such as toluene (B28343) diisocyanate (TDI) or hexamethylene diisocyanate (HMDI), to create crosslinked polyurethane networks. researchgate.net The long, saturated fatty acid chains of HCO contribute to the flexibility and hydrophobicity of the resulting polyurethane. By varying the ratio of isocyanate to hydroxyl groups (NCO/OH ratio), the properties of the final polyurethane, such as hardness, flexibility, and chemical resistance, can be tailored. researchgate.net

Furthermore, HCO can be used to create polyester (B1180765) polyols by reacting it with dicarboxylic acids. These bio-based polyester polyols can then be used to synthesize high-solids polyurethane coatings. researchgate.net The use of HCO-based polyols is a significant step towards developing more sustainable polyurethane materials, reducing the reliance on petroleum-based polyols. acme-hardesty.com Research has also explored the synthesis of semi and full interpenetrating polymer networks (IPNs) using this compound urethane (B1682113) and poly(methyl methacrylate), demonstrating the versatility of HCO in advanced polymer systems. tandfonline.com

Development of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where at least one polymer network is synthesized or crosslinked in the immediate presence of the other. tandfonline.com HCO serves as a valuable bio-based starting material for the synthesis of one of the networks in an IPN, typically a polyurethane network.

In a typical synthesis, the hydroxyl groups of HCO are reacted with a diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI) or toluene-2,4-diisocyanate (TDI), to form a polyurethane prepolymer. researchgate.netscispace.com This prepolymer is then swollen with a second monomer, like butyl methacrylate (B99206) or n-butyl acrylate, which is subsequently polymerized and crosslinked using an initiator (e.g., benzoyl peroxide) and a crosslinking agent (e.g., ethylene glycol dimethacrylate). researchgate.netscispace.com This sequential process results in the formation of a full IPN, where the two polymer networks are physically interlocked. tandfonline.com

The properties of these HCO-based IPNs can be tailored by varying several factors:

NCO/OH Ratio: The stoichiometric ratio of isocyanate (NCO) groups to hydroxyl (OH) groups in the polyurethane synthesis influences the crosslink density and mechanical properties of the final IPN. researchgate.net

Composition of the Networks: The weight ratio of the polyurethane component to the second polymer network significantly affects the mechanical and thermal properties. tandfonline.comias.ac.in

Research has shown that IPNs derived from HCO and various acrylic polymers, such as poly(butyl methacrylate) and poly(butyl acrylate), exhibit elastomeric properties and can be formed into tough films. tandfonline.comresearchgate.net For instance, IPNs of this compound-based uralkyd resin and poly(butyl acrylate) have been synthesized and characterized, demonstrating that increasing the uralkyd component enhances the mechanical properties. tandfonline.com Similarly, polyurethane/poly(butyl methacrylate) IPNs have been developed from HCO and isophorone diisocyanate, with their thermal and mechanical behaviors being systematically studied. researchgate.net

The development of IPNs from HCO offers a pathway to create novel bio-based materials with a wide range of properties, from soft elastomers to tough plastics, suitable for various applications. proquest.comresearchgate.net

Utilization as Bio-based Plasticizers in Various Polymer Matrices

This compound and its derivatives are increasingly being explored and utilized as bio-based plasticizers, offering a renewable and often safer alternative to traditional petroleum-based plasticizers like phthalates. plastemart.comunt.edu Plasticizers are additives that increase the flexibility, workability, and durability of a polymer. HCO-based plasticizers have shown promise in various polymer matrices, most notably in polyvinyl chloride (PVC).

The effectiveness of HCO as a plasticizer stems from its molecular structure. The long fatty acid chains help to separate the polymer chains, reducing intermolecular forces and thereby increasing flexibility. mdpi.com The presence of hydroxyl groups can also contribute to compatibility with certain polar polymers. mdpi.com

Several studies have investigated the performance of HCO and its derivatives as plasticizers for PVC. For example, a fully acetylated monoglyceride derived from this compound has been commercialized as a bio-based plasticizer. plastemart.com Research comparing non-toxic plasticizers, including HCO and epoxidized soybean oil (ESBO), with conventional toxic plasticizers in PVC films has been conducted. unt.eduresearchgate.net These studies found that a combination of HCO and ESBO can yield mechanical properties comparable to those of PVC plasticized with traditional phthalates. researchgate.net The synergistic effect observed when mixing HCO and ESBO is attributed to potential interactions between the hydroxyl groups of HCO and the epoxy rings of ESBO. nih.gov

The performance of HCO-based plasticizers can be seen in the following data from studies on PVC blends:

Plasticizer SystemTensile Strength (MPa)Elongation at Break (%)
PVC with Ditridecyl phthalate (B1215562) & Trinonyl benzene-1,2,4-tricarboxylate (Toxic Reference)N/AN/A
PVC with this compound (HCO)Lower than referenceLower than reference
PVC with Epoxidized Soybean Oil (ESBO)Lower than referenceLower than reference
PVC with HCO + ESBO (1:1 wt. ratio)Comparable to referenceIncreased compared to single bio-plasticizers

Table based on findings from studies comparing toxic and non-toxic plasticizers. unt.edunih.gov

Furthermore, modifications of castor oil, such as producing epoxy acetylated castor oil (EACO), have been shown to create highly efficient plasticizers for PVC, in some cases outperforming commercial plasticizers like dioctyl terephthalate (B1205515) (DOTP) and ESBO in terms of tensile strength, migration stability, and thermal stability. nih.gov The presence of epoxy groups and ester bonds in these modified derivatives enhances their compatibility with PVC. nih.govrsc.org

The use of this compound and its derivatives as bio-based plasticizers presents a sustainable approach to reducing reliance on petrochemicals in the plastics industry, with ongoing research focused on optimizing their performance and compatibility with a wider range of polymers. plastemart.comimarcgroup.com

Tailoring Chemical Structures for Enhanced Functional Properties

The inherent chemical functionality of this compound provides a versatile platform for tailoring its molecular structure to achieve enhanced functional properties. nih.govbeautycon.com The primary sites for chemical modification are the hydroxyl groups on the 12-hydroxystearic acid backbone and the ester linkages of the triglyceride. nih.gov

One common modification is ethoxylation and propoxylation , where ethylene oxide and propylene (B89431) oxide are added to the hydroxyl groups. ontosight.aiontosight.ai This process introduces polyether chains, which can significantly alter the solubility and surfactant properties of the HCO derivative. ontosight.ai By controlling the degree of ethoxylation and propoxylation, a wide range of emulsifiers and solubilizers can be produced for use in cosmetics, pharmaceuticals, and industrial applications. ontosight.aiontosight.ai

Another approach involves esterification and transesterification reactions. alliancechemical.com The hydroxyl groups can be esterified with various acids to produce esters with different properties. For example, acetylation of the hydroxyl groups can modify the polarity and compatibility of HCO as a plasticizer. plastemart.com Transesterification with other alcohols can be used to produce different polyols for polyurethane synthesis. researchgate.net

Furthermore, the ester linkages of the triglyceride can be cleaved through hydrolysis to yield 12-hydroxystearic acid, which itself is a valuable chemical intermediate. researchgate.net This acid can then be further modified to create a variety of derivatives.

A more complex modification involves the synthesis of novel surfactants. For instance, a benzylated fatty acid amide amphoteric surfactant has been synthesized from HCO through a multi-step process involving alkylation, amidation, and quaternization. bohrium.com This derivative exhibited excellent interfacial properties, demonstrating the potential to create high-performance surfactants from a bio-based feedstock. bohrium.com

The development of fatty amide waxes is another example of tailoring HCO's structure. By reacting HCO with ethanolamine, an amide wax can be produced with a significantly higher melting point and hardness compared to natural waxes like beeswax. nih.gov This material has potential applications in coatings and packaging. nih.gov

Crystallization Behavior and Morphology of Hydrogenated Castor Oil Systems

Microscopic and Spectroscopic Characterization of Crystal Forms

The crystalline structures of hydrogenated castor oil have been extensively studied using techniques such as polarized light microscopy, scanning electron microscopy, and X-ray powder diffraction. researchgate.netacs.orgaiche.org These methods have revealed a diversity of crystal forms and provided insight into their nanoscale composition.

This compound can crystallize into several distinct morphologies, with the most commonly reported being rosettes, fibers, and irregular crystals. researchgate.netacs.orgaiche.org Spherulitic structures are also observed. mcmaster.cawhiterose.ac.uk The formation of each morphology is highly dependent on processing conditions such as temperature and shear. acs.orgmcmaster.ca

Rosettes: These are three-dimensional, star-shaped, or spherulitic structures that consist of nano-fibrous arms radiating from a central point, which is often a heterogeneous nucleus. researchgate.netmcmaster.caresearchgate.netvub.be Their size can range from 2 to 50 micrometers. mcmaster.ca

Fibers: HCO can form fibrous crystals, which are described as being thick or thin and can appear as short needles. researchgate.netresearchgate.netvub.be These fibers have a high aspect ratio, with lengths ranging from 5 to 33 micrometers and widths of approximately 1 to 3 micrometers. mcmaster.ca

Irregular Crystals: These are hard, solid particles with irregular shapes and equivalent diameters ranging from 4 to 84 micrometers. mcmaster.ca They are typically formed under conditions of high supercooling. aiche.org

Spherulites: HCO has been observed to crystallize as spherulite clusters, which can be either spherical or irregular in shape. whiterose.ac.uk The rosette morphology is considered a type of spherulitic structure. mcmaster.ca

Crystal MorphologyDescriptionTypical Size Range
RosettesThree-dimensional, spherulitic structures with nano-fibrous arms extending from a central point. mcmaster.ca2–50 µm mcmaster.ca
FibersHigh aspect ratio crystals, can be thick or thin. researchgate.netmcmaster.caLength: 5–33 µm, Width: 1–3 µm mcmaster.ca
Irregular CrystalsHard, solid, irregularly shaped particles. mcmaster.caEquivalent Diameter: 4–84 µm mcmaster.ca
SpherulitesSpherical or irregularly shaped clusters of crystals. whiterose.ac.ukNot specified

On the nanoscale, the crystalline structures of HCO are composed of fibrous elements. The rosettes, for instance, are characterized by nano-fibrous arms that extrude from a central point. mcmaster.ca In addition to the micron-sized crystals, a fourth morphology type, a nano-sized fibrous structure, has been identified. mcmaster.ca These nano-fibers are believed to result from the breakdown of the arms of the larger rosettes and fibers. mcmaster.ca Some studies exploring fibrous colloids of HCO report fiber diameters of approximately 20 nanometers. researchgate.net

Kinetics and Thermodynamics of this compound Crystallization

The formation of HCO's various crystal morphologies is governed by complex kinetic and thermodynamic principles. Studies on its crystallization in emulsions have been particularly revealing, shedding light on nucleation processes, growth kinetics, and the stability of its different crystalline forms.

The crystallization of HCO in oil-in-water emulsions involves distinct nucleation mechanisms for its different morphologies. aiche.org It is suggested that rosettes are formed through heterogeneous nucleation, while fibers arise from homogeneous nucleation. aiche.org The energy barrier for the nucleation of fibers is considered to be higher than that for rosettes. researchgate.netacs.orgaiche.org

The induction time for nucleation is a key parameter in crystallization kinetics and is significantly influenced by temperature and shear. mcmaster.ca

Effect of Temperature: In isothermal crystallization studies of HCO-in-water emulsions between 55°C and 70°C, the induction time for nucleation increases as the temperature increases. researchgate.netmcmaster.caresearchgate.net This trend was observed for both fiber and rosette morphologies. mcmaster.ca

Effect of Shear: The application of shear has been found to promote and increase the rate of nucleation. mcmaster.camdpi.com Consequently, the induction time for nucleation decreases as the shear rate increases. aiche.org Gentle shear rates (e.g., 1 s⁻¹) particularly favor the formation of fibers, likely by lowering the activation energy for nucleation. aiche.org

ParameterEffect on Induction TimeAssociated Morphological Outcome
Increasing Isothermal TemperatureIncreases mcmaster.caresearchgate.netFavors rosettes at higher temperatures (e.g., 70°C). acs.org
Increasing Shear RateDecreases aiche.orgGentle shear favors fiber formation. aiche.org

This compound exhibits polymorphism, meaning it can exist in different crystal structures. researchgate.net Under static conditions, polymorphs designated as III and IV have been observed. researchgate.net When subjected to shear, polymorphs III and V are present within a specific temperature range. researchgate.net An increase in the shearing rate raises the temperature at which these polymorphs are observed. researchgate.net

The different crystal polymorphs of this compound possess varying degrees of thermodynamic stability. Irregular crystals are considered thermodynamically less stable and exhibit a tendency to transform into more stable polymorphs, such as rosettes. researchgate.netacs.orgresearchgate.net This transformation from unstable irregular crystals to stable rosette-like structures can initiate from the surface of the irregular crystals. mcmaster.ca

Processing conditions, particularly the cooling rate, play a crucial role in determining which crystal forms are produced. acs.org

A slow cooling rate (e.g., 1°C/min) favors the formation of the more thermodynamically stable rosettes and fibers. acs.orgmcmaster.ca

A fast cooling rate (e.g., 5°C/min) tends to produce more of the less stable irregular crystals. acs.orgmcmaster.ca

Similarly, isothermal crystallization temperature affects the resulting morphology due to thermodynamic and kinetic factors. At a high temperature like 70°C, rosettes are predominantly formed. acs.org As the temperature is lowered to 55°C, creating greater supercooling, more fibers are formed. acs.org At an even lower temperature of 45°C, the thermodynamically unstable irregular crystals form first before transforming into rosettes. acs.orgresearchgate.net

Influence of Processing Conditions on Crystal Morphology

The final crystalline structure of this compound (HCO) is not solely dependent on its intrinsic properties but is significantly influenced by the processing conditions employed during crystallization. mcmaster.ca Factors such as temperature, cooling rate, and the presence of shear forces or surfactants can dictate the nucleation kinetics and growth patterns, leading to a variety of crystal morphologies. mcmaster.ca Understanding these influences is critical for controlling the final properties of HCO-structured systems.

Effects of Temperature Regimes on Crystal Development (Isothermal and Non-isothermal Crystallization)

Temperature control, whether through holding at a constant temperature (isothermal) or a controlled cooling profile (non-isothermal), is a primary tool for manipulating HCO crystal morphology. acs.orgaiche.org Studies have identified three main crystal morphologies: rosettes, fibers, and irregular crystals. mcmaster.caacs.orgresearchgate.net Rosettes are described as three-dimensional spherulitic structures with nano-fibrous arms radiating from a central point, while fibers are high-aspect-ratio crystals. mcmaster.ca Irregular crystals are generally less stable. acs.orgresearchgate.net

Isothermal Crystallization

In isothermal crystallization, the temperature is held constant below the melting point of HCO. The degree of supercooling (the difference between the melting temperature and the crystallization temperature) is a key determinant of the resulting morphology. acs.orgresearchgate.net

At high isothermal temperatures (e.g., 70°C), where supercooling is low, crystallization is dominated by the formation of rosettes. acs.orgaiche.org At this temperature, the volume fraction of rosettes can be as high as 99.9%. aiche.org

As the isothermal temperature is decreased to 55°C, the increased supercooling favors the formation of fibers alongside rosettes, with the volume fraction of rosettes decreasing to about 90.0 wt%. acs.orgaiche.orgresearchgate.net Research suggests that the nucleation of fibers requires a higher activation energy than that of rosettes, and this energy barrier is more readily overcome at higher degrees of supercooling. acs.orgaiche.orgresearchgate.net It has been proposed that rosettes are formed through heterogeneous nucleation, while fibers form via homogeneous nucleation. aiche.org

At even lower temperatures (e.g., 45°C), the high degree of supercooling leads to the initial formation of thermodynamically unstable, disordered irregular crystals. acs.orgaiche.orgresearchgate.net Over time, these metastable crystals can transform into more stable forms like rosettes. acs.orgresearchgate.netresearchgate.net

The induction time for nucleation is also strongly dependent on the isothermal temperature; as the temperature increases, the induction time for both rosettes and fibers to appear also increases. mcmaster.caresearchgate.netresearchgate.net

Non-isothermal Crystallization

In non-isothermal crystallization, the system is cooled at a controlled rate. The cooling rate directly impacts the time available for nucleation and crystal growth, thereby influencing the final morphology.

A slow cooling rate (e.g., 1°C/min) provides sufficient time for the ordered assembly of molecules, favoring the formation of more stable crystal forms like rosettes and fibers. mcmaster.caacs.orgresearchgate.netresearchgate.net

Conversely, a fast cooling rate (e.g., 5°C/min) leads to high supercooling very quickly, promoting the formation of less stable, irregular crystals as the molecules pack in a more disordered fashion. mcmaster.caacs.orgresearchgate.netresearchgate.net

Table 1: Effect of Temperature Regimes on HCO Crystal Morphology
Crystallization ModeConditionPrimary Crystal MorphologyReference
Isothermal70°CPredominantly Rosettes (~99.9% volume fraction) acs.orgaiche.org
55°CMix of Rosettes (~90% wt) and Fibers acs.orgaiche.orgresearchgate.net
45°CInitially Irregular Crystals, transforming to Rosettes acs.orgresearchgate.net
Non-isothermalSlow Cooling (1°C/min)Rosettes and Fibers mcmaster.caacs.org
Fast Cooling (5°C/min)Irregular Crystals mcmaster.caacs.org

Impact of Cooling Rates and Shear Forces on Crystal Formation

The interplay between cooling rates and mechanical forces, such as shear, introduces further complexity to the crystallization process, allowing for finer control over the crystal microstructure. mcmaster.caaiche.org

The impact of the cooling rate is a fundamental aspect of non-isothermal crystallization, as detailed previously. Slower cooling rates (1°C/min) favor the growth of more ordered structures like rosettes and fibers, while rapid cooling (5°C/min or faster) tends to produce a large number of smaller, less-ordered irregular or needle-shaped crystals. mcmaster.caacs.orgresearchgate.net

Applying shear during the crystallization of HCO-in-water emulsions has a significant effect on both nucleation and morphology:

Nucleation: Shear has been found to promote nucleation. mcmaster.caaiche.org An increase in shear rate leads to a linear decrease in the logarithm of the induction time, meaning crystals begin to form more quickly. aiche.org

Morphology: The effect of shear on crystal shape is dependent on the shear rate and the cooling conditions. Gentle shear (e.g., 1 s⁻¹) appears to favor the formation of fibers. mcmaster.caaiche.org This is suggested to be because shear helps lower the activation energy for nucleation, making the homogeneous nucleation pathway for fibers more accessible. aiche.org However, these fibers are susceptible to being broken down under prolonged shearing. mcmaster.caaiche.org

Combined Effects: When combined with different cooling rates, shear produces varied results. At a slow cooling rate of 1°C/min, increasing the shear rate leads to a decrease in the mean crystal size. aiche.org In contrast, at a fast cooling rate of 5°C/min where irregular crystals are the only morphology, an increase in the shear rate results in larger crystals. aiche.org Shear history has also been shown to have a permanent effect on the structure and rheological properties of HCO colloidal gels. aip.org

Table 2: Influence of Shear and Cooling Rate on HCO Crystallization
Cooling RateShear RateObserved EffectReference
-Gentle Shear (e.g., 1 s⁻¹)Favors fiber formation; fibers can break with prolonged shear. mcmaster.caaiche.org
1°C/minIncreasing Shear RateMean crystal size decreases. aiche.org
5°C/minIncreasing Shear RateSize of irregular crystals increases. aiche.org

Role of Surfactants and Emulsifiers in Emulsion Crystallization

In emulsion systems, where HCO is dispersed as droplets in a continuous phase (typically water), surfactants and emulsifiers are essential components that profoundly influence crystallization behavior. researchgate.netacs.org Their role extends beyond simply stabilizing the emulsion.

Research has shown that for HCO emulsion crystallization, the presence of a surfactant in the aqueous phase is crucial for a mechanism described as aqueous phase driven crystallization. researchgate.netacs.org This process leads to the formation of non-spherical and often highly elongated crystals. researchgate.net The mechanism relies on the surfactant's ability to increase the solubility of HCO in the aqueous phase, which then sustains the growth of crystals within that phase. researchgate.netacs.org In this scenario, the emulsified HCO droplets act as reservoirs, and a transport mechanism continuously moves HCO from the droplets through the aqueous phase to the growing crystals. researchgate.net

The specific type of surfactant used affects the resulting crystal shapes, a phenomenon linked to the degree to which each surfactant can solubilize HCO. researchgate.netacs.org Studies have investigated surfactants such as amine oxide, sodium linear alkylbenzenesulfonate, monoethylamine linear alkylbenzenesulfonate, and sodium dodecyl sulfate. researchgate.netacs.orgepa.gov

Applications in Industrial and Applied Sciences

Lubricants and Greases

Hydrogenated castor oil is extensively used in the formulation of lubricants and greases due to its high viscosity, thermal stability, and excellent resistance to moisture and oils. atamanchemicals.comontosight.ai It acts as a thickener, particularly in the production of lithium and calcium greases, enhancing their consistency and performance under high-pressure and high-temperature conditions. alliancechemical.comatamankimya.com The presence of the hydroxyl group contributes to its lubricity and film-forming properties. evonik.com

Personal Care and Cosmetics

In the cosmetics and personal care industry, this compound and its derivatives, such as PEG-40 this compound, are valued for their multifaceted properties. specialchem.comcosmeticsinfo.org HCO itself is used as a structuring agent and emollient in products like lipsticks, creams, and lotions, providing firmness and a desirable texture. specialchem.comci.guide It also acts as a viscosity controller and stabilizer in emulsions. specialchem.com Its derivatives often function as solubilizers, emulsifiers, and surfactants in a wide array of cosmetic formulations. specialchem.com

Polymer Science and Manufacturing

This compound serves as a valuable additive and precursor in the field of polymer science. It is used as an internal and external lubricant and a release agent in the processing of polymers like PVC and polyethylene (B3416737), improving their processability and surface finish. atamanchemicals.comspecialchem.com Furthermore, the hydroxyl groups in HCO can be reacted to produce polyols, which are key components in the synthesis of polyurethanes. nih.gov These bio-based polyurethanes find applications in coatings, adhesives, and elastomers. nih.govinterfat.com

Advanced Applications of Hydrogenated Castor Oil in Materials Science and Engineering

High-Performance Lubricants and Greases

Hydrogenated castor oil is a critical ingredient in the formulation of high-performance lubricants and greases due to its excellent lubricity, resistance to moisture and oils, and thermal stability. atamanchemicals.comambujasolvex.com Its derivatives are fundamental to creating robust lubricating systems for demanding industrial and automotive applications.

This compound is a key raw material in the production of lithium-based greases, particularly lithium 12-hydroxystearate grease, which is considered one of the best multipurpose greases ever developed. olezol.comatamankimya.com The primary component derived from HCO for this application is 12-hydroxystearic acid (12-HSA). olezol.comatamankimya.com

The formulation process involves the saponification of 12-HSA (often in combination with HCO) with lithium hydroxide (B78521) monohydrate in a base oil (mineral or synthetic). olezol.comatamankimya.com This reaction creates a lithium soap thickener that forms a stable grease structure. olezol.comnimbasia.com The process typically involves heating the base oil and fatty acids, followed by the addition of the lithium hydroxide slurry, and then heating to temperatures around 200-210°C (383-410°F) to complete the reaction and dehydrate the mixture. olezol.com The resulting grease exhibits a higher dropping point (around 350-400°F), good water resistance, and excellent stability. atamankimya.comatamankimya.com While many fatty acids can be used, 12-HSA is preferred for its ability to form a grease with superior versatility and performance. olezol.comatamankimya.com Some formulations may use at least 50-80% lithium soap of this compound as the essential gelling ingredient. google.com

Table 1: Typical Components in Lithium 12-Hydroxystearate Grease Formulation

Component Function Key Material(s)
Thickener Forms the grease's semi-solid structure Lithium 12-hydroxystearate (derived from 12-HSA and Lithium Hydroxide)
Base Oil Lubricating fluid medium Mineral oils, Synthetic fluids (e.g., ISO 220 VG oil blend), or blends olezol.comnlgi-india.org
Primary Feedstock Source of fatty acid for the soap This compound (HCO) and/or 12-Hydroxystearic Acid (12-HSA) olezol.comatamankimya.com
Saponifying Agent Reacts with fatty acid to form soap Lithium Hydroxide Monohydrate olezol.com

| Additives (Optional) | Enhance specific properties (e.g., high-temperature stability) | Complexing agents (e.g., azelaic acid, boron esters) nlgi-india.org |

This table summarizes the primary components used in the manufacturing of lithium-based greases, highlighting the central role of this compound derivatives.

This compound significantly contributes to the performance of lubricants by enhancing their viscosity and oxidative stability. ambujasolvex.comnih.gov Its inherent chemical structure, which becomes saturated during hydrogenation, provides greater thermal and oxidative stability compared to unsaturated oils. ambujasolvex.comnih.gov This stability allows lubricants formulated with HCO to withstand high-pressure and high-temperature conditions without rapid degradation. ambujasolvex.comnimbasia.com

The addition of HCO or its derivatives acts as a viscosity modifier, improving the lubricant's ability to maintain its consistency across a wide range of operating temperatures. atamanchemicals.comambujasolvex.comnimbasia.com This is crucial for applications from freezing environments to high-temperature industrial machinery. ambujasolvex.com In complex greases designed for high-temperature service, the thickener system, often based on lithium 12-hydroxystearate, provides the necessary structure to prevent the grease from melting or losing consistency. nlgi-india.org The use of HCO-derived thickeners results in lubricating greases with excellent resistance to water, oils, fats, and solvents, which contributes to their long-life stability. atamankimya.comatamankimya.com

Table 2: Performance Enhancements in Lubricants from this compound

Property Enhancement Provided by HCO Scientific Rationale
Oxidative Stability Increased resistance to oxidation and thermal breakdown. ambujasolvex.comnih.gov The hydrogenation process saturates the fatty acid chains, removing the double bonds that are prone to oxidation. nih.gov
Viscosity Control Functions as a viscosity modifier, ensuring stable consistency over a range of temperatures. atamanchemicals.comambujasolvex.com The wax-like nature and high melting point of HCO help to thicken the lubricant base oil effectively. atamanchemicals.comatamankimya.com
Water Resistance Imparts excellent water resistance to the grease formulation. atamanchemicals.comambujasolvex.com HCO is insoluble in water, which helps protect lubricated parts from moisture. atamanchemicals.comacme-hardesty.com
Lubricity Reduces friction and wear between moving surfaces. ambujasolvex.comnimbasia.com The 12-hydroxystearate soap forms a robust lubricating film.

| Dropping Point | Increases the dropping point, especially in complex greases. atamankimya.comnlgi-india.org | The formation of a complex soap structure with agents like di-acids or boron esters enhances high-temperature performance. nlgi-india.org |

This table details the key performance benefits that this compound imparts to lubricant and grease formulations.

Coatings, Inks, and Adhesives

In the coatings, inks, and adhesives sector, this compound and its derivatives are valued for their ability to control rheology, improve resistance properties, and serve as a base for bio-friendly materials. atamanchemicals.comprimaryinfo.com

This compound serves as a promising platform for the development of bio-based coating waxes, offering an alternative to petroleum-based or other natural waxes like carnauba wax. researchgate.netatamankimya.com Its resistance to moisture makes it highly useful in coating formulations. atamanchemicals.comatamankimya.comatamanchemicals.com Research has focused on the chemical modification of HCO to enhance its physical properties for specific coating applications.

One such development involves reacting HCO with ethylenediamine (B42938) to create a diamide (B1670390) wax. researchgate.net This modification results in a wax with a significantly higher melting point (130°C) and hardness compared to the original HCO, beeswax, and paraffin (B1166041) wax. researchgate.net This HCO-based diamide wax has been shown to be an effective coating material for paperboard, demonstrating good adhesive properties and compression strength, making it a viable substitute for carnauba wax in certain packaging applications. researchgate.net Another modification involves reacting HCO with ethanolamine (B43304), which also yields a product with increased hardness. researchgate.net These bio-waxes can be formulated into emulsions for application on substrates like paper and board, providing a bio-based barrier coating. wipo.int

Table 3: Comparative Properties of HCO-Diamide Wax vs. Other Waxes

Property HCO-Diamide Wax Carnauba Wax Beeswax Paraffin Wax
Melting Point 130°C researchgate.net ~82-86°C ~62-64°C ~46-68°C
Hardness Over 4 times harder than paraffin wax. researchgate.net Hardest natural wax Softer Softer
Cohesiveness Slightly poorer than other waxes. researchgate.net Good Good Good
Source Bio-based (modified HCO) researchgate.net Natural (plant-based) Natural (animal-based) Petroleum-based

| Primary Application (in study) | Paperboard coating. researchgate.net | Coating, Polishes | Cosmetics, Coatings | Candles, Coatings |

This table compares the physical properties of a chemically modified this compound wax with common industrial waxes, based on research findings.

This compound and its modified derivatives are widely used as rheology modifiers, specifically as thixotropic agents, in solvent-based paints and coatings. primaryinfo.comatamankimya.comspecialchem.com They create a shear-thinning system, which means the coating has a high viscosity at low shear (during storage) and a lower viscosity at high shear (during application). ulprospector.comarkema.com This characteristic is crucial for preventing the settling of pigments and fillers during storage and for controlling sag (B610663) on vertical surfaces after application, while still allowing for good flow and leveling. pcimag.comfinma.de

For activation, powdered HCO must be properly dispersed into the paint system under specific temperature and shear conditions, typically between 35°C and 70°C. specialchem.com This process causes the HCO particles to swell and form an interacting network of fiber-like particles that structure the liquid medium. specialchem.comulprospector.com To overcome potential processing issues, amide-modified this compound additives have been developed. ulprospector.compcimag.com These modified versions, such as those containing polyamide, are more tolerant of strong solvents and high processing temperatures, offering a more robust performance. ulprospector.comarkema.com

Table 4: Common Rheological Modifier Combinations in Solvent-Based Coatings

Thickener 1 Thickener 2 Primary Function
Bentonite This compound Bentonite provides anti-settling, while HCO offers additional anti-sag control and maintains gloss. specialchem.com
Silicate Liquid Castor-oil rheology modifier Silicate acts as an anti-settling agent, and the liquid castor derivative allows for post-thickening and anti-sag adjustment. specialchem.com

This table illustrates how this compound is used in combination with other additives to achieve desired rheological profiles in coatings, as described in industry literature.

Specialty Polymers and Resins

This compound is an important additive and raw material in the plastics and polymer industry. ambujasolvex.com It can function as a plasticizer, internal and external lubricant, stabilizer, and dispersing aid, improving the processing, flexibility, and performance of various polymers. ambujasolvex.comatamankimya.com Its compatibility with materials like polyethylene (B3416737), PVC, and in polyurethane systems makes it a valuable bio-based component. acme-hardesty.comambujasolvex.com

In the manufacturing of Polyvinyl Chloride (PVC), HCO acts as a lubricant and release agent, aiding in processes like calendering and injection molding. acme-hardesty.comvrcastor.com For polyethylene, it can improve processing and the grease resistance of the final product. acme-hardesty.comvrcastor.com

Furthermore, castor oil and, by extension, its hydrogenated form, can be used as a natural polyol in the synthesis of polyurethanes (PUs). atamanchemicals.comnih.govscispace.com The hydroxyl groups present in the castor oil structure can react with isocyanates to form the polyurethane network. atamanchemicals.comscispace.com Using castor oil or its derivatives can introduce beneficial properties to the resulting polyurethane, such as improved thermal stability. scispace.com Research has explored the synthesis of PUs from castor oil and other bio-based diols for applications ranging from coatings to pressure-sensitive adhesives and biodegradable polymers. nih.govresearchgate.netgoogle.com HCO can also be used to produce non-drying alkyd resins, which serve as binders in various paints and wood finishes. vrcastor.comatamankimya.com

Synthesis of Biodegradable Polymers with this compound Components

This compound and its derivatives are increasingly utilized as fundamental building blocks in the synthesis of biodegradable polymers. nih.govnih.gov The presence of hydroxyl groups in the ricinoleic acid component of castor oil, which is retained after hydrogenation, allows for a variety of chemical modifications, making it an ideal candidate for polymerization. researchgate.netacs.org These bio-based polymers are gaining traction as environmentally friendly alternatives to their synthetic counterparts derived from fossil fuels. nih.gov

Research has demonstrated the successful synthesis of various biodegradable polyesters through the melt condensation of this compound components with other monomers. researchgate.netresearchgate.netresearchgate.net For instance, a new family of biodegradable polyesters was synthesized via a catalyst-free melt condensation reaction involving castor oil, D-mannitol, and two different diacids. researchgate.net The resulting polymers exhibited properties characteristic of soft materials and were found to be rubbery under physiological conditions. researchgate.net The degradation of these polymers could be tailored by adjusting the curing conditions, with complete degradation observed within 21 days in a phosphate-buffered saline (PBS) solution. researchgate.net

The versatility of this compound components allows for the creation of polymers with a wide range of properties. By altering the co-monomer compositions, it is possible to control the mechanical, thermal, and viscoelastic properties, as well as the degradation profiles of the resulting polyesters. researchgate.net This adaptability makes them suitable for various applications, including the development of tissue scaffolds and drug delivery vehicles. researchgate.net

Table 1: Examples of Biodegradable Polymers from this compound Components

Polymer TypeMonomersSynthesis MethodKey PropertiesPotential Applications
Polyester (B1180765)Castor oil, D-mannitol, diacidsCatalyst-free melt condensationRubbery, tunable degradationTissue engineering, drug delivery
PolyesterRicinoleic acid, glutaric acid, α,ω-diolsSelf-catalyzed melt polycondensationElastic modulus from 0.24 to 5.15 MPaTissue scaffolds, drug delivery vehicles
PolyurethaneThis compound, various diisocyanates-Varied mechanical properties and swelling behaviorAdhesives, coatings

This table provides illustrative examples of biodegradable polymers synthesized using components derived from this compound.

Integration into Synthetic Rubbers and Plastics

This compound and its derivatives serve as effective additives in the processing and enhancement of synthetic rubbers and plastics. atamankimya.comalliancechemical.com They can function as plasticizers, lubricants, and release agents, improving the processability and performance of the final products. atamankimya.comatamanchemicals.com

In the context of nitrile rubber (NBR), which is known for its oil resistance, castor oil-based plasticizers have shown significant advantages over traditional plasticizers like dioctyl phthalate (B1215562) (DOP). mdpi.comresearchgate.netepa.gov A study on the synthesis of castor oil-based plasticizers demonstrated that their incorporation into NBR resulted in vulcanizates with superior tensile strength, elongation at break, and tear strength compared to those plasticized with DOP. researchgate.net Furthermore, these bio-based plasticizers enhanced the hot air and oil aging resistance of the NBR vulcanizates. researchgate.netepa.gov The thermal stability was also notably improved, with the initial decomposition temperature being approximately 100°C higher than that of DOP-plasticized NBR. mdpi.comresearchgate.net

This compound also finds application as a mold release agent in the processing of plastics like PVC and polyethylene. atamankimya.comatamanchemicals.com It aids in improving the dispersion of other additives and enhances the grease resistance of the plastic sheets. atamanchemicals.com The unique molecular structure of castor oil and its derivatives allows them to act as both a plasticizer, enhancing flexibility, and a mold-release agent in certain polyurethane foams and synthetic rubbers. alliancechemical.com

Nanomaterials and Advanced Drug Delivery Systems

This compound in Nanoparticle Synthesis and Hydrophobic Coatings

This compound plays a crucial role in the synthesis of nanoparticles and the development of hydrophobic coatings. nih.govresearchgate.net Its inherent hydrophobicity and waxy nature make it an excellent material for creating water-repellent surfaces. sapub.org

In one study, nanoparticles were synthesized by incorporating this compound during the imidization of poly(styrene-co-maleic anhydride). nih.govresearchgate.net These nanoparticles, when applied as a coating on paper, created a multi-scale roughness and an open, porous structure. This, combined with the presence of some free oil, resulted in a highly hydrophobic surface with a static water contact angle of 128° and an advancing contact angle of 138°. nih.govresearchgate.net The nanoparticles synthesized with this compound also exhibited higher imide content and better thermal stability compared to those made with non-hydrogenated castor oil. nih.govresearchgate.net

Furthermore, this compound has been used as a sustainable hydrophobizer for silica (B1680970) coatings on ceramic substrates. sapub.org By applying a coating of silica derived from rice husk ash and subsequently treating it with this compound, a superhydrophobic surface with a water contact angle of 151° was achieved. sapub.org This demonstrates a cost-effective and environmentally friendly method for producing hydrophobic coatings from agro-industrial waste. sapub.org

Role in Nanofiber Fabrication for Functional Materials

This compound is being explored for its role in the fabrication of nanofibers with tailored properties for various functional applications, particularly in the biomedical field. nih.govacs.orgresearchgate.net Electrospinning is a common technique used to produce these nanofibers, and the inclusion of this compound can influence their morphology and release characteristics. nih.govacs.org

The study concluded that maintaining a curcumin (B1669340) concentration of 1-3 wt% with 3 wt% this compound resulted in nanofibers with smaller diameters. nih.govacs.orgresearchgate.net This research highlights the potential of using this compound to modulate the properties of electrospun nanofibers for applications such as transdermal drug delivery. nih.govacs.org

Table 2: Effect of this compound (HCO) on Nanofiber Diameter

Polymer SystemCurcumin (wt%)HCO (wt%)Average Nanofiber Diameter (nm)
PEO–EC–Co–Cur@PEO13367.49 ± 98.38
PEO–EC–Co–Cur@PEO-3144.83 ± 48.05
PEO–EC–Co–Cur@PEO-5186.21 ± 114.06
PEO–EC–Co–Cur@PEO-10209.26 ± 41.80
PEO–EC–Co–Cur@PVP1-317.21 ± 79.97
PEO–EC–Co–Cur@PVP3-581.27 ± 222.44
PEO–EC–Co–Cur@PVP4-588.92 ± 26.88

Data adapted from a study on tripolymer-based electrospun nanofibers. nih.govacs.org This table illustrates the influence of varying concentrations of curcumin and this compound on the resulting nanofiber diameters.

Development of Nano-lipophilic Drug Preparations for Controlled Release

This compound is a key component in the development of nano-lipophilic drug preparations, particularly solid lipid nanoparticles (SLNs), for controlled drug release. patsnap.comgoogle.comgoogle.com These systems offer several advantages, including good physiological compatibility, the ability to control drug release, and good targeting. patsnap.comgoogle.com

A nano-lipophilic drug preparation has been developed consisting of a lipophilic drug, this compound, and a small amount of polyvinyl alcohol. patsnap.comgoogle.comgoogle.com This formulation is designed to improve the dispersion and utilization of the drug, thereby enhancing its efficacy. google.com The preparation method involves dissolving the lipophilic drug and this compound at an elevated temperature, then emulsifying this mixture in a polyvinyl alcohol solution using ultrasonic waves to form a nanoemulsion. google.com Upon cooling, nanoparticles are formed, which can then be collected and freeze-dried into a powder. google.com

These this compound-based nanoparticles have demonstrated a slow-release effect. google.com For example, in an in vitro study with the drug avilamycin, the nano-formulation showed a sustained release over 24 hours. google.com This controlled release characteristic is beneficial for improving drug bioavailability and reducing the frequency of administration. The use of this compound, which is biodegradable and has no side effects, makes these nano-preparations a promising and practical drug delivery platform. google.com

Exploration in Sustainable Biofuel Development

This compound is also being investigated for its potential role in the development of sustainable biofuels. atamanchemicals.com While castor oil itself is a known feedstock for biodiesel production, the hydrogenation process alters its properties, which can be advantageous in certain biofuel applications. atamanchemicals.com The process of hydrogenation increases the saturation of the fatty acids in the oil, which can improve its stability and combustion properties. atamanchemicals.com

The exploration of this compound in this context is part of a broader effort to find viable, non-food-based renewable energy sources. atamanchemicals.com The castor plant's ability to grow in arid regions with minimal water requirements makes it a sustainable crop for biofuel production. atamanchemicals.com Research in this area is ongoing, focusing on optimizing the conversion processes and evaluating the performance of biofuels derived from this compound.

Sustainability, Green Chemistry, and Environmental Considerations in Hydrogenated Castor Oil Research

Environmental Impact Assessment of Hydrogenated Castor Oil Production

The production of this compound, while originating from a renewable resource, involves industrial processes with their own environmental footprints. A thorough assessment requires examining the energy inputs, the nature of the catalysts used, and a comprehensive life cycle analysis compared to the products it aims to replace.

Energy Consumption and Catalyst Use in Hydrogenation Processes

The hydrogenation of castor oil is a chemical process that saturates the double bonds in ricinoleic acid, its main component, to produce 12-hydroxystearic acid. nih.gov This process transforms the liquid oil into a hard, wax-like substance known as this compound. nih.gov

Catalyst Use: Nickel-based catalysts are commonly used in the industrial hydrogenation of castor oil due to their effectiveness. nih.govatamanchemicals.com However, concerns exist regarding the environmental impact associated with the mining, use, and disposal of metal catalysts. atamanchemicals.com In response, the field of green chemistry is actively exploring more sustainable catalyst options. atamanchemicals.com Research has been conducted on using catalysts like Raney Ni in CTH processes, which has been shown to be efficient and part of a cleaner technological process. researchgate.net The use of palladium on carbon (Pd/C) has also been investigated, demonstrating high hydrogenation efficiency at lower temperatures and pressures. researchgate.net The goal is to develop catalysts that are not only efficient and selective but also have a reduced environmental footprint, are reusable, and are derived from more benign materials. researchgate.net

Life Cycle Analysis of Bio-based Versus Petrochemical Alternatives

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. mdpi.com When comparing HCO-derived products, such as bio-lubricants, with their petrochemical counterparts, LCA provides a more complete picture of their respective sustainability profiles.

Bio-based lubricants derived from vegetable oils like castor oil are recognized for several environmental advantages over petroleum-based options. lubchem.comchromatographyonline.com They are derived from renewable resources, are typically biodegradable, and have lower toxicity. lubchem.comchromatographyonline.comlube-media.com This biodegradability is a significant advantage, as it mitigates the risk of long-term pollution in case of spills or leaks into soil or water. lubchem.commachinerylubrication.com

A key metric in LCA is the carbon footprint, or greenhouse gas (GHG) emissions. The production and use of plant-based lubricants generally result in lower GHG emissions compared to traditional lubricants. mdpi.com For instance, one study on castor oil production for biofuel calculated that the process emits 1.03 tons of CO2-equivalent for every ton of castor oil produced. cabidigitallibrary.org However, it also noted that replacing fossil fuels with by-products like castor cake during production could significantly reduce these emissions. cabidigitallibrary.org In contrast, petroleum-based lubricants are derived from non-renewable fossil fuels and their production and disposal contribute more significantly to greenhouse gas emissions. lubchem.com

Despite the benefits, the production of bio-based lubricants is often more expensive than their petroleum-based counterparts. lubchem.com Furthermore, the cultivation phase of the castor plant can have significant environmental impacts, particularly from fertilization, which can account for 74% to 89% of the GHG emissions in castor oil production. mdpi.com

Below is a comparative table summarizing the general characteristics of bio-based versus petrochemical lubricants based on LCA principles.

FeatureBio-based Lubricants (e.g., from HCO)Petrochemical Lubricants
Feedstock Renewable (e.g., Castor Oil) lubchem.commdpi.comNon-renewable (Crude Oil) lubchem.com
Carbon Footprint Lower lubchem.commdpi.comHigher lubchem.com
Biodegradability Generally high, reducing pollution risk lubchem.comchromatographyonline.comlube-media.comLow, potential for environmental pollution lubchem.com
Toxicity Lower, safer for human health and wildlife chromatographyonline.comlube-media.comHigher, contains potentially harmful additives polarismarketresearch.com
Production Cost Generally higher lubchem.comGenerally lower lubchem.com
Performance Can be comparable or superior in some aspects (e.g., lubricity), but may have limitations in extreme conditions. mdpi.comExcellent performance in high-pressure and high-temperature applications. lubchem.com

This table presents generalized data. Specific performance and environmental impact can vary based on formulation and application.

Advancements in Sustainable Sourcing and Cultivation of Ricinus communis

The sustainability of this compound is intrinsically linked to the agricultural practices used to cultivate its source, the castor bean plant (Ricinus communis). As a crop, Ricinus communis possesses several advantageous traits for sustainable agriculture: it is resistant to pests, tolerant to drought, and can be grown on marginal lands, potentially avoiding competition with food crops. mdpi.comsolidaridadnetwork.orgfrontiersin.org

Research on Land Use and Water Management in Castor Bean Agriculture

Recognizing the importance of sustainable cultivation, several initiatives and research efforts are underway to improve land and water management in castor farming. A significant portion of the world's castor production occurs in regions that can be prone to drought. solidaridadnetwork.org

Initiatives like the "Pragati" project in India, a collaboration between chemical companies and non-profits, have focused on training farmers in sustainable agricultural practices. solidaridadnetwork.orgpersonalcareinsights.com These programs have demonstrated significant positive outcomes. For example, certified farmers in the Pragati program have seen a 36% higher yield compared to non-participating farmers and have reduced water consumption by approximately 21-33% in demonstration plots through improved water management techniques. solidaridadnetwork.orgpersonalcareinsights.com

Research has also explored the use of organic amendments and specific sowing dates to improve yields and soil health in castor cultivation. researchgate.netocl-journal.org One study found that sowing castor in mid-to-late June in the humid tropics resulted in significantly higher seed yields. ocl-journal.org Another experiment demonstrated that using organic fertilizers and AM fungi could lead to a maximum seed yield of 2113 kg per hectare in soil contaminated with textile effluent. researchgate.net These studies highlight that optimizing agricultural practices can enhance productivity while minimizing environmental strain. researchgate.netocl-journal.org

A life cycle assessment of castor oil production indicated that producing one ton of oil requires approximately 0.97 hectares of land and over 1,187 liters of water. cabidigitallibrary.org These figures underscore the importance of ongoing research to improve crop yields and water use efficiency to ensure the long-term sustainability of the castor oil supply chain.

Policy, Regulatory Frameworks, and Market Trends Driving Sustainable Oleochemistry Research

The shift towards a bio-based economy is not only driven by consumer preference but is also increasingly shaped by government policies, international regulations, and market dynamics. These factors are creating a fertile ground for research and innovation in sustainable oleochemistry, including for products like this compound.

Policy and Regulatory Frameworks: Governments and regulatory bodies worldwide are implementing stricter environmental regulations that favor the use of sustainable and biodegradable materials. polarismarketresearch.comacumenresearchandconsulting.com In Europe, for example, regulations like the EU Deforestation Regulation (EUDR) mandate that companies importing commodities like palm oil and its derivatives must prove their products are not linked to deforestation. efeca.comtracextech.com While castor oil is not a primary focus of these specific regulations, they signal a broader trend towards supply chain transparency and accountability for all agricultural commodities. castor-international.nl Such policies encourage the development and adoption of sustainable sourcing and production standards across the oleochemical industry. efeca.comoleochemsoap.com

Initiatives like the World Castor Sustainability Forum (WCSF) and the Sustainable Castor Association (SCA) are working to establish and promote sustainable and traceable supply chains for castor oil. castor-international.nl These forums focus on Good Agricultural Practices (GAP) to improve yields, reduce environmental impact, and enhance the economic and social conditions of farmers. castor-international.nl

Market Trends: The global market for bio-based chemicals and lubricants is experiencing significant growth. The bio-lubricants market was valued at USD 2.40 billion in 2024 and is projected to reach USD 3.21 billion by 2033. imarcgroup.com This growth is fueled by increasing consumer awareness of environmental issues and a desire for eco-friendly products. polarismarketresearch.comacumenresearchandconsulting.com Industries are responding to this demand by seeking renewable and biodegradable alternatives to petroleum-based products. acme-hardesty.com

Castor oil and its derivatives, including HCO, are well-positioned to capitalize on this trend due to their versatility and "green" credentials. acme-hardesty.comambujasolvex.com The demand for sustainably produced, bio-based materials is expected to continue rising as industries from cosmetics and pharmaceuticals to plastics and lubricants seek to reduce their environmental footprint and align with global sustainability goals. acme-hardesty.comlube-media.com This market pull provides a strong incentive for continued research into improving the performance, reducing the cost, and enhancing the sustainability profile of this compound and other oleochemicals.

Analytical and Characterization Techniques for Hydrogenated Castor Oil and Its Derivatives

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of HCO and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for the structural characterization of hydrogenated castor oil. acs.orgresearchgate.net The hydrogenation process, which saturates the carbon-carbon double bonds in ricinoleic acid, the primary component of castor oil, can be monitored by the disappearance of signals corresponding to vinylic protons. acs.orgresearchgate.netresearchgate.net

In the ¹H NMR spectrum of castor oil, characteristic signals for the double bond protons are observed. researchgate.netchemicalbook.com Following hydrogenation, these signals are absent, and an increase in the intensity of signals corresponding to methylene (B1212753) (–CH2–) and methyl (–CH3) groups is observed, confirming the saturation of the fatty acid chains. researchgate.netresearchgate.net ¹H NMR can also be used to identify and quantify the formation of derivatives, such as the 12-hydroxystearate that is the main fatty acid in HCO. researchgate.netingentaconnect.com Furthermore, pulsed NMR has been utilized to study the crystallization behavior of this compound. mcmaster.ca

Table 1: Key ¹H NMR Chemical Shifts for Castor Oil and this compound

Proton Type Chemical Shift (ppm) in Castor Oil Chemical Shift (ppm) in this compound Reference
Vinylic Protons (-CH=CH-)~5.3-5.5Absent researchgate.netresearchgate.net
Methine Proton (-CH-OH)~3.6~3.6 researchgate.net
Methylene Protons (α to C=O)~2.3~2.3 researchgate.net
Methylene Protons (aliphatic chain)~1.2-1.6~1.2-1.6 researchgate.net
Methyl Protons (-CH3)~0.88~0.88 researchgate.net

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are widely used to identify functional groups present in this compound and its derivatives. acs.org The hydrogenation of castor oil leads to distinct changes in the IR spectrum. The characteristic absorption band for the C=C stretching vibration in castor oil, typically found around 1655 cm⁻¹, disappears upon hydrogenation, indicating the saturation of the double bonds. researchgate.netmdpi.com

The presence of the hydroxyl (–OH) group in HCO, originating from the ricinoleic acid moiety, is confirmed by a broad absorption band in the region of 3200-3500 cm⁻¹. researchgate.netresearchgate.net The strong absorption peak around 1740 cm⁻¹ is attributed to the C=O stretching vibration of the ester groups in the triglyceride structure. researchgate.netmdpi.com FTIR is also instrumental in characterizing derivatives of HCO, such as polyoxyethylene this compound, by detecting the characteristic ether linkages (C-O-C) around 1100 cm⁻¹. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibrational Mode Reference
O-H3200-3500Stretching (broad) researchgate.netresearchgate.net
C-H2850-2960Stretching mdpi.comresearchgate.net
C=O (Ester)~1740Stretching researchgate.netmdpi.com
C-O (Ester)1000-1300Stretching researchgate.net
C=CDisappears upon hydrogenationStretching researchgate.netmdpi.com

Raman spectroscopy offers a complementary vibrational spectroscopy technique for the analysis of this compound. wikipedia.org It is particularly useful for monitoring the hydrogenation process by observing the decrease in intensity of the C=C stretching band around 1661 cm⁻¹. researchgate.netspectroscopyonline.com The degree of unsaturation can be quantified by taking the ratio of the C=C stretch intensity to that of the CH₂ scissoring deformation at approximately 1444 cm⁻¹. spectroscopyonline.com

Raman microscopy allows for chemical mapping of surfaces, providing insights into the spatial distribution of different components. mdpi.com This is valuable for analyzing coatings and formulations containing HCO, revealing the distribution of the oil within a matrix. mdpi.com For instance, Raman mapping has been used to study the surface of paper coatings containing this compound, visualizing the distribution of oil and other organic components. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. nih.gov For this compound and its derivatives, XPS can be used to analyze the surface of coatings, films, and nanoparticles. science.govacs.org

Deconvoluted XPS spectra can identify the presence of carbon-carbon (C-C), carbon-oxygen (C-O), and carbonyl (C=O) bonds. acs.org This technique has been employed to study the surface of polyurethane nanocomposites based on castor oil, confirming the presence of different chemical species. mdpi.com XPS is also valuable in understanding the surface modification of materials with HCO derivatives. nih.gov

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

Chromatographic and mass spectrometric techniques are essential for determining the detailed fatty acid composition of this compound.

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the primary method for determining the fatty acid profile of this compound. ingentaconnect.com Prior to analysis, the triglycerides in HCO are typically converted to their fatty acid methyl esters (FAMEs) through a derivatization process. researchgate.netoup.com

The GC analysis of unthis compound shows a high percentage of ricinoleic acid. scirp.orgscirp.org Upon hydrogenation, the peak corresponding to ricinoleic acid diminishes, and the major peak becomes 12-hydroxystearic acid. ingentaconnect.com Other saturated fatty acids like stearic acid and palmitic acid are also present and can be quantified. researchgate.net This method allows for the clear distinction between hydrogenated and non-hydrogenated castor oil by analyzing their saturation levels. ingentaconnect.com

Table 3: Typical Fatty Acid Composition of this compound Determined by GC

Fatty Acid Percentage (%) Reference
12-Hydroxystearic AcidMajor Component ingentaconnect.com
Stearic AcidVariable researchgate.net
Palmitic AcidVariable researchgate.net
Oleic Acid and IsomersVariable researchgate.net
Ketostearic AcidCan be present depending on hydrogenation conditions researchgate.net

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of HCO, particularly for its derivatives like PEG-60 this compound. A common approach involves the initial alkaline hydrolysis of the oil to break it down into its constituent fatty acids. Subsequently, these fatty acids, primarily 12-hydroxystearic acid and stearic acid, can be separated and quantified. akjournals.com

A typical HPLC method for this analysis uses a C18 column with a gradient elution of methanol (B129727) and an aqueous acetic acid solution. akjournals.com Due to the lack of a strong chromophore in these fatty acids, an Evaporative Light Scattering Detector (ELSD) is often employed for detection. akjournals.com This method has proven to be sensitive, repeatable, and stable for the quality evaluation of PEG-60 HCO. akjournals.com

Interactive Data Table: HPLC-ELSD Method for Fatty Acid Determination in PEG-60 HCO

A rapid and simple method for the determination of stearic acid and 12-hydroxystearic acid in PEG-60 this compound by high performance liquid chromatography with evaporative light scattering detection was established. akjournals.com

ParameterConditionReference
ColumnZhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm) akjournals.com
Mobile PhaseGradient elution of methanol and 1% acetic acid aqueous solution akjournals.com
Flow Rate1.2 mL·min⁻¹ akjournals.com
Column Temperature40 °C akjournals.com
DetectorEvaporative Light Scattering Detector (ELSD) akjournals.com
ELSD Drift Tube Temperature40 °C akjournals.com
ELSD Carrier Gas (N₂) Pressure337 kPa akjournals.com
This table outlines the established parameters for the HPLC-ELSD analysis of fatty acids in PEG-60 this compound after alkaline hydrolysis.

When coupled with Mass Spectrometry (LC-MS), the technique becomes powerful for the direct analysis of the triacylglycerols (TAGs) within castor oil and its hydrogenated forms. oup.comresearchgate.net LC-MS, particularly with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), allows for the separation and identification of individual TAGs based on their mass-to-charge ratios and fragmentation patterns. oup.comcabidigitallibrary.orgresearchgate.net Non-aqueous reversed-phase HPLC is effective for separating the major TAGs. researchgate.net ESI-MS/MS can then fragment the isolated molecular ions (e.g., [M+Na]⁺) to identify the specific fatty acids esterified to the glycerol (B35011) backbone. researchgate.netcabidigitallibrary.org

Advanced Mass Spectrometry Techniques (e.g., MALDI-HRMS, ESI-MS, Ion Mobility Spectrometry)

For highly complex derivatives such as ethoxylated this compound (EHCO), more advanced mass spectrometry techniques are required for a thorough characterization. researchgate.netresearchgate.net Matrix-Assisted Laser Desorption/Ionization High-Resolution Mass Spectrometry (MALDI-HRMS) is particularly effective. researchgate.netresearchgate.netjst.go.jpnih.gov This technique, often combined with High-Resolution Kendrick Mass Defect (HRKMD) analysis, can unravel the complex distributions of polymer chains. researchgate.netresearchgate.netnih.gov

Research using MALDI-HRMS/HRKMD on EHCO has revealed a large number of hydrogenated ricinoleate (B1264116) moieties (up to 14) attached to the poly(ethylene oxide) (PEO) chains, a level of detail not apparent from the expected triglyceride structure. researchgate.netresearchgate.netnih.gov This approach provides detailed fingerprints of the material and can also be used to identify degradation products, such as those arising from the hydrolysis of ester groups. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another key technique, often used in conjunction with liquid chromatography (LC) to analyze the complex mixtures of triacylglycerols in castor oil. researchgate.netcabidigitallibrary.org Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers very high resolution, which helps to accurately identify TAGs and compensate for the limitations of standard LC-MS systems. oup.comnih.gov

Ion Mobility Spectrometry (IMS), often coupled with MS, adds another dimension of separation based on the size, shape, and charge of the ions. nih.govmdpi.com It has been used as a complementary technique to validate the findings from MALDI-HRMS and other methods for the characterization of EHCO, ensuring an exhaustive analysis of these complex materials. researchgate.netresearchgate.netnih.govscispace.com

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules based on their size, or hydrodynamic volume, in solution. paint.orgbitesizebio.comknauer.net It is essential for characterizing polymers and oligomers, such as those derived from this compound. paint.org In SEC, larger molecules elute from the column faster because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, thus eluting later. bitesizebio.com

This technique is crucial for determining the molecular weight distribution (MWD) of HCO-based polymers. paint.org For complex materials like ethoxylated castor oils, SEC analysis can reveal variations in the molecular weight of different product components. basf.com It is often used as a complementary or validating technique alongside advanced mass spectrometry methods like MALDI-HRMS to provide a comprehensive picture of the polymer's composition and size distribution. researchgate.netresearchgate.netnih.govscispace.com

Thermal Analysis Techniques

Thermal analysis techniques are critical for understanding the physical properties and stability of this compound, which directly relate to its performance as a structuring agent or in other applications.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallization Kinetics

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. mst.edu For HCO, DSC is used extensively to study its phase transitions, such as melting and crystallization. researchgate.netmcmaster.ca A typical DSC thermogram of HCO shows distinct peaks corresponding to these events. whiterose.ac.uk

The crystallization behavior of HCO is complex and can result in multiple crystal morphologies. researchgate.netacs.org DSC studies have shown that the crystallization process is highly dependent on thermal history, including the cooling rate. mcmaster.caacs.org For example, a slow cooling rate (e.g., 1°C/min) tends to produce more structured crystals like rosettes and fibers, while a faster cooling rate (e.g., 5°C/min) results in more irregular crystals. mcmaster.caacs.org

Interactive Data Table: Phase Transitions of this compound (HCO) by DSC

Differential Scanning Calorimetry (DSC) graph showing the phase transitions of this compound when heated and cooled at 1°C/min. whiterose.ac.uk

ProcessTransition TypePeak Temperature (°C)Reference
HeatingMelting~86 whiterose.ac.uk
CoolingCrystallization~76 whiterose.ac.uk
This table summarizes the primary phase transition temperatures for HCO as measured by DSC at a scan rate of 1°C/min.

Furthermore, DSC is a key tool for studying the kinetics of isothermal crystallization. researchgate.net The data obtained from isothermal DSC experiments can be analyzed using models like the Avrami equation. tainstruments.comarxiv.org This model provides insights into the mechanism of nucleation and the dimensionality of crystal growth, yielding parameters such as the Avrami exponent (n) and the crystallization rate constant (k). researchgate.netyoutube.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of materials like HCO. whiterose.ac.uk The resulting TGA curve plots mass percentage against temperature, showing the temperatures at which degradation occurs.

For this compound, TGA reveals high thermal stability at lower temperatures, with significant mass loss beginning at temperatures well above 250°C. whiterose.ac.uk The derivative of the TGA curve (DTG) shows the rate of mass loss, helping to identify the temperatures at which the most significant decomposition events occur. mdpi.commdpi.com Studies on oleogels containing HCO have shown that thermal decomposition typically occurs in stages, corresponding to the volatilization of the oil and the degradation of other components. nih.gov

Interactive Data Table: Thermal Stability of this compound (HCO) by TGA

Thermal gravimetric analysis has been conducted on HCO upon heating at 5°C per minute from 0°C to 600°C in air. whiterose.ac.uk

Temperature Range (°C)ObservationReference
25 - 250Minimal mass loss (~0.7%) whiterose.ac.uk
> 250Significant mass loss begins whiterose.ac.uk
250 - 600Total mass loss of ~74% whiterose.ac.uk
This table presents the thermal decomposition behavior of HCO as determined by TGA, indicating its stability up to 250°C.

Microscopic and Imaging Techniques for Morphological and Nanostructural Analysis

Understanding the crystal structure and morphology of this compound is essential, as these characteristics significantly influence its rheological properties in various formulations. mcmaster.ca Microscopic and imaging techniques provide direct visualization of these structures.

Polarized Light Microscopy (PLM) is widely used to observe the crystallization process of HCO in real-time, often in emulsions. researchgate.netmcmaster.caacs.org This technique allows for the identification of different crystal morphologies as they form under various temperature and shear conditions. aiche.orgacs.org

Scanning Electron Microscopy (SEM) provides higher-resolution images of the final crystal structures after they have been formed and isolated. mcmaster.caacs.org SEM studies have been crucial in identifying and describing the three major types of micron-sized crystal morphologies observed for HCO:

Fibers: These crystals have a high aspect ratio. mcmaster.ca

Rosettes: These are three-dimensional, spherulitic structures that appear star-shaped. mcmaster.caacs.org

Irregular Crystals: These are thermodynamically less stable and can form under conditions of high supercooling. mcmaster.caacs.org

The formation of these different morphologies is highly dependent on processing conditions. For instance, isothermal crystallization at 70°C mainly produces rosettes, whereas decreasing the temperature to 55°C encourages the formation of more fibers. researchgate.netacs.org At even lower temperatures (45°C), less stable irregular crystals may form initially and then transform into more stable forms like rosettes. researchgate.netmcmaster.caacs.org These microscopic observations are often correlated with DSC and X-ray diffraction data to build a comprehensive understanding of HCO's crystallization behavior. researchgate.netmcmaster.caaiche.org

Polarized Light Microscopy (PLM) for Crystal Morphology

Polarized light microscopy (PLM) is a fundamental tool for observing the crystal morphology of HCO. Studies have utilized PLM to identify various crystal habits, including fibers, rosettes, and irregular crystals, that form during the crystallization of HCO in oil-in-water emulsions. researchgate.netresearchgate.netresearchgate.net The formation of these different morphologies is highly dependent on crystallization conditions such as temperature. researchgate.netresearchgate.net

For instance, under isothermal crystallization at 70°C, rosettes are the predominant morphology observed. researchgate.netresearchgate.net As the temperature is lowered, creating a higher degree of supercooling, the formation of fibers becomes more favorable. researchgate.net At even lower temperatures, such as 45°C, irregular crystals tend to form initially before transforming into more stable rosettes. researchgate.net Non-isothermal crystallization studies have further shown that slower cooling rates (e.g., 1°C/min) favor the formation of rosettes and fibers, while faster cooling rates (e.g., 5°C/min) lead to a higher proportion of irregular crystals. researchgate.net The crystal morphology of HCO has also been noted to be difficult to resolve at lower magnifications, though various forms like fibers and rosettes have been reported. google.com

Crystallization ConditionPredominant HCO Crystal Morphology
Isothermal at 70°CRosettes researchgate.netresearchgate.net
Isothermal at 55°CMore fibers researchgate.net
Isothermal at 45°CIrregular crystals initially, then rosettes researchgate.net
Slow cooling (1°C/min)Rosettes and fibers researchgate.net
Fast cooling (5°C/min)Irregular crystals researchgate.net

Scanning Electron Microscopy (SEM) for Surface and Internal Structure

Scanning electron microscopy (SEM) provides higher magnification images of the surface and internal structure of HCO and its derivatives. SEM has been instrumental in confirming the crystal morphologies observed with PLM, such as fibers, rosettes, and irregular crystals in HCO emulsions. researchgate.netresearchgate.net In a study on tilmicosin-loaded HCO nanoparticles, SEM revealed a globular surface morphology. dovepress.com The nanoparticle shape was not significantly affected by varying concentrations of the stabilizer, polyvinyl alcohol (PVA), although particle size did change. dovepress.com

Furthermore, SEM has been employed to study the effects of biodegradation on polymers derived from castor oil. scielo.br Images of the polymer surface before exposure to microorganisms showed a smooth texture. scielo.br After microbial attack, the surface became noticeably rougher, indicating degradation. scielo.br In the context of developing sustained-release solid dispersions, SEM was used to evaluate the physicochemical properties of ivermectin in a lipid matrix of HCO. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic force microscopy (AFM) is a powerful technique for characterizing surface topography and roughness at the nanoscale. nanosurf.comicspicorp.com It offers high-resolution, three-dimensional imaging of surfaces. icspicorp.com In studies involving nanoparticle coatings containing HCO on paper, AFM has been used to confirm differences in surface roughness. nih.govresearchgate.net These coatings, designed to impart hydrophobicity, create a multi-scale roughness with an open, porous nanoparticle structure. nih.govresearchgate.net

AFM can quantitatively measure roughness parameters, providing data on the texture of the coating. nanosurf.com For instance, in binary mixtures of HCO and 1-octadecanol, AFM has been used to study the morphology of different phases at room temperature. whiterose.ac.uk The technique has also been applied to investigate the surface of oil-filled nanoparticle coatings on paper at various length scales, from 2 x 2 µm² down to 0.2 x 0.2 µm². vub.ac.be

Transmission Electron Microscopy (TEM) for Nanoscale Imaging

Transmission electron microscopy (TEM) is employed for even higher resolution imaging, allowing for the visualization of nanoscale structures. TEM has been used to examine the morphology and structure of nanoemulsions containing this compound derivatives, such as Cremophor RH 40 (Polyoxyl 40 this compound). wjpsronline.com By directly placing a drop of the nanoemulsion onto a grid, the shape and size of the nanoemulsion droplets can be determined. wjpsronline.com

In the development of electrospun nanofibers for drug delivery, TEM has been utilized to visualize the internal structure of nanofibers containing curcumin (B1669340) and this compound. acs.org The images revealed a distinct core-shell structure, suggesting the encapsulation of the active ingredient. acs.org TEM has also been used to characterize composite microparticles of ibuprofen (B1674241) and lipids, including this compound, generated by spray congealing. core.ac.uk

X-ray Powder Diffraction (XRD) for Crystallinity and Polymorphism

X-ray powder diffraction (XRD) is an essential technique for determining the crystallinity and polymorphic form of HCO. Different polymorphs of a substance have distinct crystal lattice structures, which result in unique diffraction patterns. XRD studies on HCO have identified different polymorphic forms, such as the α and β' forms. researchgate.net

The formation of these polymorphs is temperature-dependent. For example, at temperatures below 295 K, spherical crystals in the α form are initially observed, followed by the nucleation of needle-like crystals in the β' form. researchgate.net Above 295 K, only the β' form is observed. researchgate.net XRD is also used to monitor the polymorphic state of fats during storage and to assess the impact of additives like emulsifiers on the polymorphic behavior of the material. researchgate.net In the context of fat crystallization under high pressure, XRD is used to determine the polymorphic properties of the resulting crystals, with specific d-spacing values corresponding to α, β', and β forms. osu.edu

PolymorphCharacteristic XRD Features
α formSingle diffraction line at d-spacing of 4.15 Å osu.edu
β' formTwo strong diffraction lines at 3.8 Å and 4.2 Å osu.edu
β formProminent diffraction line at 4.6 Å and less intense lines at 3.7 Å and 3.8 Å osu.edu

Rheological and Viscometric Measurements for Material Flow Behavior

The rheological and viscometric properties of HCO and its dispersions are critical for its application as a rheology modifier in various products. The flow behavior is strongly influenced by the crystal morphology of the HCO. aiche.orgresearchgate.net

Studies on aqueous dispersions of HCO have identified three primary crystal morphologies: fibers, rosettes, and irregular crystals. aiche.orgresearchgate.net The intrinsic viscosity of dilute suspensions is dominated by the crystal morphology, following the order: fiber > rosette > irregular crystal. aiche.orgresearchgate.net This indicates that the fibrous crystals impart the highest viscosity.

For more concentrated dispersions, the rheological behavior becomes more complex. At low volume fractions, the Cross model can effectively describe the shear-dependent viscosity, while at higher volume fractions, a power-law model is more suitable. aiche.org The zero-shear viscosity of concentrated dispersions is also a function of the crystal morphology, with fiber-rich systems exhibiting the highest viscosity and irregular crystal-rich systems the lowest. aiche.org

Linear viscoelastic measurements have shown that fibers and rosettes contribute more significantly to the elastic properties of the dispersion than irregular crystals. aiche.org Furthermore, an aging phenomenon has been observed where irregular crystals can transform into short-branched rosettes over time, leading to an increase in both steady-shear viscosity and dynamic moduli. aiche.org The rheological performance of surfactant-rich aqueous suspensions of HCO has also been investigated, revealing that these systems generally behave as colloidal gels, with the specific behavior depending on the crystal shape and concentration. researchgate.net

HCO Crystal MorphologyRelative Intrinsic ViscosityContribution to Elasticity
FiberHigh aiche.orgresearchgate.netHigh aiche.org
RosetteMedium aiche.orgresearchgate.netHigh aiche.org
Irregular CrystalLow aiche.orgresearchgate.netLow aiche.org

Chemical Parameter Determination (e.g., Iodine Value, Hydroxyl Value)

The characterization of this compound (HCO) and its derivatives relies on the determination of key chemical parameters that provide insights into the material's composition and performance characteristics. These parameters are crucial for quality control and for ensuring the product meets the specifications for its intended application. The two most significant chemical parameters for HCO are the iodine value and the hydroxyl value.

Iodine Value

The iodine value (IV) is a measure of the degree of unsaturation in fats and oils. astm.orgiteh.ai It is expressed as the grams of iodine absorbed by 100 grams of the substance. wikipedia.org In the context of this compound, the hydrogenation process aims to saturate the double bonds present in the ricinoleic acid component of castor oil. Therefore, the iodine value is a critical indicator of the completeness of the hydrogenation reaction. A low iodine value signifies a high degree of saturation.

The determination of iodine value is typically carried out using methods such as the Wijs or Hanus method, which involve the reaction of the oil with an iodine monobromide or iodine monochloride solution. medwinpublishers.comresearchgate.net The unreacted iodine is then determined by titration. scirp.org Standard methods for this determination are provided by organizations like ASTM International and the American Oil Chemists' Society (AOCS). astm.orgiteh.aimedwinpublishers.com For instance, ASTM D5554 is a standard test method for determining the iodine value of fats and oils. astm.org For partially this compound, AOCS Official Method Cd 1-25 (Wijs' Method) is often employed. medwinpublishers.comresearchgate.net

The expected iodine value for fully this compound is typically very low, often below 5. castoroilmanufacturer.comtttextiles.comparchem.comshellyinterchem.in This low value confirms that the double bonds have been effectively saturated, resulting in a solid, wax-like material. In contrast, partially this compound will have a higher iodine value, with specifications tailored to the desired level of unsaturation for a particular application. medwinpublishers.comresearchgate.net

Hydroxyl Value

The hydroxyl value (HV) is defined as the number of milligrams of potassium hydroxide (B78521) (KOH) equivalent to the hydroxyl content of one gram of the substance. scirp.orgwikipedia.org Castor oil is unique among vegetable oils due to the presence of a hydroxyl group on the ricinoleic acid chain. This hydroxyl group is retained during the hydrogenation process and is a key functional group in this compound. The hydroxyl value is therefore a direct measure of the concentration of these hydroxyl groups.

The determination of the hydroxyl value often involves acetylation of the hydroxyl groups with acetic anhydride (B1165640) in a pyridine (B92270) or other suitable solvent. wikipedia.org The excess acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standard potassium hydroxide solution. wikipedia.org ASTM E222 and ASTM D1957 are standard test methods for the determination of hydroxyl groups. wikipedia.orgscirp.org

The hydroxyl value is a critical parameter for applications where the reactivity of the hydroxyl group is important, such as in the production of polyurethanes, coatings, and other chemical derivatives. The typical hydroxyl value for this compound is in the range of 154 to 175 mg KOH/g. castoroilmanufacturer.comtttextiles.comshellyinterchem.in

Research Findings and Typical Parameter Ranges

Various studies and commercial product specifications provide data on the typical chemical parameters of this compound. These values can vary slightly depending on the grade and intended application of the HCO.

A study on partially this compound determined the iodine value to be in the range of 28-32 g I₂/100 g sample, using the AOCS Official Method Cd 1-25. medwinpublishers.comresearchgate.net For fully this compound, commercial specifications consistently show a maximum iodine value of 5 or lower. castoroilmanufacturer.comtttextiles.comparchem.comroyalcastor.in

The hydroxyl value for this compound is consistently specified in the range of 154-175 mg KOH/g. castoroilmanufacturer.comtttextiles.comparchem.comshellyinterchem.inroyalcastor.in These values confirm the retention of the hydroxyl functionality after hydrogenation.

Below are interactive data tables summarizing the typical chemical parameters for this compound based on commercial specifications and research findings.

Table 1: Typical Iodine Values for this compound

Product TypeIodine Value (g I₂/100g)Reference
This compound (Flakes)5.0 Max castoroilmanufacturer.com
This compound5 Max tttextiles.com
This compound3.5 Max parchem.com
Cresol RH-50 this compoundNot more than 5 shellyinterchem.in
This compound2.5 Max / 3.5 Max royalcastor.in
Partially this compound28-32 medwinpublishers.comresearchgate.net

Table 2: Typical Hydroxyl Values for this compound

Product TypeHydroxyl Value (mg KOH/g)Reference
This compound (Flakes)154-175 castoroilmanufacturer.com
This compound154-175 tttextiles.com
This compound155 Min parchem.com
Cresol RH-50 this compound154-162 shellyinterchem.in
This compound157 Min / 155 Min royalcastor.in

Q & A

Q. What analytical methods are used to determine the iodine value in hydrogenated castor oil (HCO), and why is this parameter significant?

The iodine value, which measures unsaturation in fatty acids, is determined using the Wijs’ method (AOCS Cd 1-25). This involves reacting HCO with iodine monochloride and titrating excess iodine with sodium thiosulfate . However, pharmacopeial revisions propose deleting iodine value tests for ethoxylated HCO due to structural changes post-hydrogenation, emphasizing chromatographic identification instead .

Q. How is this compound synthesized, and what factors influence its melting point?

HCO is synthesized by catalytic hydrogenation of castor oil, saturating double bonds in ricinoleic acid to form 12-hydroxystearic acid triglycerides. The melting point (83–87°C) depends on hydrogenation completeness, catalyst type (e.g., nickel), and reaction conditions (pressure, temperature). Incomplete hydrogenation retains residual unsaturation, lowering the melting point .

Q. What is the role of this compound in pharmaceutical formulations?

HCO acts as a surfactant, sustained-release matrix, and thixotropic agent in emulsions, ointments, and gels. Its 12-hydroxystearic acid content enhances viscosity control and drug solubility. For example, PEG-40 HCO modifies rheology in hydroxyethyl cellulose (HEC) gels, increasing structural stability .

Q. How are ethoxylated derivatives of HCO synthesized, and what are their key properties?

Ethoxylated HCO (e.g., PEG-40 HCO) is produced by reacting ethylene oxide with HCO. The degree of ethoxylation (e.g., 40 ethylene oxide units) determines hydrophilicity, HLB value (~15), and solubility. This process enhances emulsification and compatibility with aqueous systems .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize continuous hydrogenation processes for enriched castor oil methyl esters?

A 2³ factorial DoE evaluates variables like temperature (160–200°C), pressure (5–15 bar), and catalyst concentration (0.5–1.5%). Response surface methodology identifies optimal conditions to maximize 12-hydroxystearic acid yield while minimizing side reactions (e.g., dehydration). For instance, higher pressure and moderate temperature improve hydrogenation efficiency .

Q. What methodological contradictions arise in pharmacopeial monographs for identifying this compound?

USP revisions highlight discrepancies in identification methods. For ethoxylated HCO, iodine value tests are replaced with chromatographic techniques (e.g., GC for fatty acid composition) to distinguish hydrogenated from non-hydrogenated variants. This shift addresses structural changes that render iodine value measurements obsolete .

Q. How can gas chromatography (GC) methods be validated for quantifying fatty acid composition in PEG-60 this compound?

Validation includes specificity (separation of 12-hydroxystearic acid from stearic acid using a DB-WAX column), accuracy (spike recovery 98–102%), and precision (RSD <2%). System suitability requires resolution ≥2.0 between critical pairs, ensuring reliable quantification in sustained-release matrices .

Q. What strategies improve the UV stability of leather treated with HCO-based composites?

HCO/GPTMS-ZnO composites are fabricated by grafting maleic anhydride onto HCO and integrating ZnO nanoparticles. Anti-yellowing efficacy is tested via artificial sunlight exposure (ISO 105-B02), with colorimetric analysis (ΔE <5 indicating stability). ZnO enhances UV absorption, reducing photodegradation of collagen fibers .

Q. How does mechanochemical oxidative degradation affect HCO in drug formulations?

LC-MS analysis of HCO-drug mixtures (e.g., clopidogrel) treated with Oxone® reveals degradation products like sulfonic acid derivatives. Particle size reduction during mechanochemical grinding accelerates oxidation, necessitating stability studies under forced degradation conditions .

Q. What are the regulatory implications of INCI nomenclature for HCO derivatives in cosmetic applications?

INCI names (e.g., This compound Hydroxystearate) specify chemical composition (12-hydroxystearic acid esters) and function (viscosity control). Compliance with FDA IID and GSRS databases requires alignment of monographs with validated analytical methods, ensuring batch-to-batch consistency .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in iodine value applicability underscore the need for method validation when transitioning from traditional to advanced techniques .
  • Experimental Design : Factorial DoE reduces optimization trials by 50% compared to one-factor-at-a-time approaches, critical for industrial scalability .
  • Composite Characterization : FTIR and SEM are essential for verifying HCO-ZnO interfacial interactions, ensuring homogeneous nanoparticle dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.